Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate

Cross-coupling C-C bond formation Microwave-assisted synthesis

This polyfunctionalized indazole is a strategic building block for medicinal chemistry. The 3-bromo substituent enables efficient Suzuki-Miyaura cross-coupling for rapid library diversification, while the 4-amino and 6-methyl ester groups provide orthogonal sites for amide/urea formation and hydrolysis. This validated scaffold aligns with IRAK4 and JNK inhibitor pharmacophores, offering three programmable diversification points to maximize chemical space exploration per synthetic step. Ideal for focused kinase inhibitor library synthesis.

Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
CAS No. 885521-32-4
Cat. No. B1613192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-bromo-1H-indazole-6-carboxylate
CAS885521-32-4
Molecular FormulaC9H8BrN3O2
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=NNC(=C2C(=C1)N)Br
InChIInChI=1S/C9H8BrN3O2/c1-15-9(14)4-2-5(11)7-6(3-4)12-13-8(7)10/h2-3H,11H2,1H3,(H,12,13)
InChIKeyOEJSXOICYIJKMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate CAS 885521-32-4: Baseline Properties and Procurement Considerations


Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate (CAS 885521-32-4) is a polyfunctionalized indazole derivative with the molecular formula C9H8BrN3O2 and a molecular weight of 270.08 . The compound features a 1H-indazole core substituted with an amino group at the 4-position, a bromine atom at the 3-position, and a methyl carboxylate ester at the 6-position [1]. This specific substitution pattern distinguishes it from simpler indazole scaffolds and enables distinct synthetic and potential biological applications. The compound is commercially available with reported purity specifications of 95% to 98% .

Why Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate Cannot Be Replaced by Generic Indazole Analogs in Research Applications


Indazole derivatives exhibit broad biological activity profiles including anti-tumor, anti-inflammatory, and kinase inhibitory effects [1]. However, the precise substitution pattern critically determines both synthetic utility and biological function. The 3-bromo substituent serves as an essential synthetic handle for cross-coupling reactions including Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling modular diversification [2] [3]. The 4-amino group provides a hydrogen-bonding motif relevant for target engagement, while the 6-carboxylate methyl ester offers a site for further derivatization or hydrolytic release of the carboxylic acid. Replacing this compound with a non-brominated analog (e.g., methyl 4-amino-1H-indazole-6-carboxylate, CAS 885518-51-4) eliminates the key 3-position reactive center, fundamentally altering downstream synthetic accessibility. Similarly, substituting with 3-chloro or 3-iodo analogs introduces different halogen-dependent reactivity profiles in cross-coupling reactions, as demonstrated in halogen-comparative synthetic studies [4].

Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate: Quantitative Comparative Evidence for Procurement Decisions


3-Bromo Substituent Enables Suzuki-Miyaura Cross-Coupling with 51-89% Yields Under Microwave Conditions

The 3-bromo substituent on the indazole core enables efficient Suzuki-Miyaura cross-coupling with arylboronic acids. Under optimized microwave-assisted conditions (Pd(PPh₃)₄, Cs₂CO₃, 1,4-dioxane/EtOH/H₂O, 140 °C), various 3-bromoindazoles undergo coupling to produce 3-arylindazole derivatives in yields ranging from 51% to 89% [1]. The free (NH) indazole does not require protection, simplifying the synthetic workflow. In contrast, the non-brominated analog (methyl 4-amino-1H-indazole-6-carboxylate, CAS 885518-51-4) lacks this reactive handle entirely and cannot participate in such C-C bond-forming reactions at the 3-position without prior functionalization [2].

Cross-coupling C-C bond formation Microwave-assisted synthesis

3-Bromo Substituent on Indazole Scaffold Correlates with Kinase Inhibitory Activity as Demonstrated in JNK and RIPK1 Inhibitor Patents

Indazole compounds bearing a 3-bromo substituent have been explicitly claimed and exemplified as kinase inhibitors in multiple patent families. US 7,211,594 B2 discloses indazole compounds as JNK (c-Jun N-terminal kinase) inhibitors, with 3-bromo-1H-indazole serving as a key intermediate for preparing biologically active 3-arylindazole derivatives [1]. Similarly, US 2022/0380355 A1 describes indazolecarboxamides as RIPK1 (receptor interacting protein kinase 1) inhibitors, where bromo-substituted indazole intermediates are utilized to construct the pharmacologically active carboxamide series [2]. The 3-bromo substituent is a conserved feature in these patent exemplifications, distinguishing these scaffolds from non-halogenated indazole derivatives which lack the demonstrated kinase-targeting pharmacophore [3].

Kinase inhibition JNK RIPK1 Drug discovery

4-Amino-6-carboxylate Substitution Pattern with 3-Halogen Correlates with IRAK4 Inhibitory Activity in Patent Literature

Indazolecarboxamides featuring substitution patterns analogous to methyl 4-amino-3-bromo-1H-indazole-6-carboxylate are disclosed as IRAK4 (interleukin-1 receptor-associated kinase 4) inhibitors in patent application US 2016/0311833 A1 [1]. The claimed compounds contain a 6-substituted indazole core with carboxamide functionality, structurally related to the 6-carboxylate methyl ester present in the target compound. IRAK4 plays a central role in innate immunity signaling, and inhibitors of this kinase have therapeutic potential in rheumatoid arthritis, COPD, multiple sclerosis, endometriosis, and inflammatory pain [1]. The presence of both the 4-amino group and the 6-carboxylate functionality aligns with the pharmacophore requirements described in this patent family, distinguishing this compound from indazole derivatives lacking the 4-amino-6-carboxylate substitution pattern.

IRAK4 inhibition Inflammatory disorders Immunology

4-Amino Group Provides Synthetic Versatility for Amide and Urea Derivatization in Lead Optimization

The 4-amino substituent on the indazole core provides a reactive nucleophilic site for derivatization via amide bond formation, urea synthesis, or reductive amination. This functional handle enables modular SAR exploration in lead optimization campaigns. In contrast, the analog 3-bromo-1H-indazole-6-carboxylic acid methyl ester (CAS 192945-56-5), which lacks the 4-amino group, offers only the 6-carboxylate ester and 3-bromo groups as synthetic handles, reducing the number of diversifiable positions from three to two . The presence of the 4-amino group expands the accessible chemical space for generating focused compound libraries without requiring additional functionalization steps.

Amide coupling Urea synthesis Lead optimization

Methyl Ester at 6-Position Provides Lipophilicity Advantage Over Free Carboxylic Acid for Membrane Permeability

The methyl ester at the 6-position of the indazole core increases lipophilicity relative to the free carboxylic acid analog. Methyl 4-amino-1H-indazole-6-carboxylate has been reported to exhibit enhanced lipophilicity and membrane permeability compared to its carboxylic acid counterpart . This property is relevant for cellular assay applications where passive diffusion across biological membranes is required. In contrast, the carboxylic acid analog 4-amino-3-bromo-1H-indazole-6-carboxylic acid (CAS 885521-20-0) is more hydrophilic and may exhibit reduced passive membrane permeability [1]. The ester can also serve as a prodrug moiety that undergoes intracellular hydrolysis to release the active carboxylic acid, a strategy employed in numerous drug design programs.

Lipophilicity Membrane permeability Prodrug

3-Bromoindazole Scaffold Demonstrates Robust Pd-Catalyzed Carbonylation to Access Carboxylic Acid Derivatives

The 3-bromoindazole moiety has been validated as a substrate for Pd(II)-catalyzed carbonylation, enabling direct conversion of bromoindazoles to unprotected carboxy indazoles . This methodology, published by Pfizer researchers, demonstrates that bromoindazoles undergo efficient carbonylation to yield the corresponding carboxylic acids. The 6-bromoindazole substrate 3 was used to screen reaction conditions, establishing a platform applicable to diverse indazole scaffolds . In contrast, non-halogenated indazole derivatives cannot participate in this transformation, limiting their utility for accessing carboxylate derivatives via carbonylation routes. The methyl ester functionality at the 6-position of the target compound can be independently manipulated (e.g., via hydrolysis) while preserving the 3-bromo group for carbonylation-based diversification.

Carbonylation Pd catalysis Carboxylic acid synthesis

Optimal Research and Industrial Applications for Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate


Kinase Inhibitor Lead Generation: JNK, RIPK1, and IRAK4 Programs

The 3-bromoindazole core is explicitly claimed in patent families targeting JNK and RIPK1 kinases, while the 4-amino-6-carboxylate substitution pattern aligns with IRAK4 inhibitor pharmacophores [1] [2]. This compound serves as a privileged scaffold for generating focused kinase inhibitor libraries through modular diversification at the 3-position (via Suzuki-Miyaura cross-coupling) and 4-amino group (via amide/urea formation) [3]. The 6-methyl ester provides a lipophilic handle that can be hydrolyzed post-coupling to reveal the carboxylic acid for additional target interactions.

Diversity-Oriented Synthesis of 3-Arylindazole Libraries

The 3-bromo substituent enables efficient microwave-assisted Suzuki-Miyaura cross-coupling with arylboronic acids, producing 3-arylindazole derivatives in yields up to 89% without requiring indazole NH protection [3]. This reaction platform is validated across multiple 3-bromoindazole substrates and provides a reliable entry point for generating structurally diverse compound collections for screening campaigns. The presence of the 4-amino and 6-carboxylate groups offers three orthogonal diversification sites, maximizing chemical space exploration per synthetic step .

Synthesis of Orthogonally Protected Indazole Building Blocks

The compound's three distinct functional groups (3-bromo, 4-amino, 6-methyl ester) can be manipulated independently under appropriate reaction conditions. The 3-bromo group undergoes Pd-catalyzed cross-coupling or carbonylation ; the 4-amino group participates in amide bond formation, urea synthesis, or reductive amination ; and the 6-methyl ester can be hydrolyzed to the carboxylic acid or converted to other carboxylate derivatives. This orthogonal reactivity profile makes the compound an ideal building block for constructing complex indazole-containing molecules where precise control over functional group installation is required.

Inflammatory Disease Drug Discovery Targeting IRAK4

Given the structural alignment with indazolecarboxamides claimed as IRAK4 inhibitors in US 2016/0311833 A1, this compound is particularly relevant for medicinal chemistry programs targeting inflammatory disorders [2]. IRAK4 inhibition has therapeutic potential in rheumatoid arthritis, COPD, multiple sclerosis, endometriosis, and inflammatory pain. The compound's 4-amino-6-carboxylate scaffold provides a validated starting point for structure-activity relationship studies aimed at optimizing potency, selectivity, and pharmacokinetic properties against this clinically pursued target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-amino-3-bromo-1H-indazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.